molecular formula C8H13N B594206 3-ethyl-1-methyl-4H-pyridine CAS No. 126159-43-1

3-ethyl-1-methyl-4H-pyridine

Cat. No.: B594206
CAS No.: 126159-43-1
M. Wt: 123.199
InChI Key: HSWOLWFFOGBKCA-UHFFFAOYSA-N
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Description

3-ethyl-1-methyl-4H-pyridine is a derivative of the 1,4-dihydropyridine class of compounds. These compounds are known for their significant pharmacological properties, particularly as calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension. The 1,4-dihydropyridine scaffold is a versatile structure that has been extensively studied for its biological activities and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-ethyl-1-methyl-4H-pyridine can be synthesized using a one-pot four-component reaction. This involves the condensation of an aromatic aldehyde, dimedone or 1,3-cyclohexandione, ethyl acetoacetate or methyl acetoacetate, and ammonium acetate. The reaction is typically catalyzed by magnetite/chitosan at room temperature under mild conditions . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.

Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs similar multi-component reactions, with optimizations for scale-up. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-1-methyl-4H-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

3-ethyl-1-methyl-4H-pyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. This inhibition prevents the influx of calcium ions, leading to vasodilation and a reduction in blood pressure . The compound’s structure allows it to interact effectively with these channels, making it a potent calcium channel blocker .

Comparison with Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Known for its long-acting effects in the treatment of hypertension.

    Isradipine: Used for its potent vasodilatory properties.

Uniqueness: 3-ethyl-1-methyl-4H-pyridine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

126159-43-1

Molecular Formula

C8H13N

Molecular Weight

123.199

IUPAC Name

3-ethyl-1-methyl-4H-pyridine

InChI

InChI=1S/C8H13N/c1-3-8-5-4-6-9(2)7-8/h4,6-7H,3,5H2,1-2H3

InChI Key

HSWOLWFFOGBKCA-UHFFFAOYSA-N

SMILES

CCC1=CN(C=CC1)C

Synonyms

Pyridine, 3-ethyl-1,4-dihydro-1-methyl- (9CI)

Origin of Product

United States

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